molecular formula C16H14N2O2 B1665623 2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline CAS No. 168836-03-1

2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline

Cat. No. B1665623
M. Wt: 266.29 g/mol
InChI Key: SMKFYHOKXJUJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s common names, synonyms, and its classification (e.g., organic, inorganic, polymer, etc.).



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), reactivity, stability, etc.


Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist or conduct further research.


properties

IUPAC Name

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKFYHOKXJUJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417738
Record name Tyrphostin AG 1433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,7-Dimethylquinoxalin-2-yl)benzene-1,2-diol

CAS RN

168836-03-1
Record name Tyrphostin AG 1433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline
Reactant of Route 4
2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline
Reactant of Route 5
2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline
Reactant of Route 6
2-(3,4-Dihydroxyphenyl)-6,7-dimethylquinoxaline

Citations

For This Compound
9
Citations
JK Paulus, K Förster, G Groth - FEBS letters, 2014 - Elsevier
Phosphoenolpyruvate carboxylase (PEPC) is a key enzyme of C 4 photosynthesis. Besides, non-photosynthetic isoforms of PEPC are found in bacteria and all types of plants, although …
Number of citations: 9 www.sciencedirect.com
JL Whatmore, E Swann, P Barraja, JJ Newsome… - Angiogenesis, 2002 - Springer
A study designed to compare the effects on VEGF-induced angiogenesis of a number of known anti-angiogenic agents together with some novel derivatives thereof was undertaken. …
Number of citations: 60 link.springer.com
H Trantham-Davidson, LC Neely, A Lavin… - Journal of …, 2004 - Soc Neuroscience
Typically, D1 and D2 dopamine (DA) receptors exert opposing actions on intracellular signaling molecules and often have disparate physiological effects; however, the factors …
Number of citations: 341 www.jneurosci.org
TS Kim, M Kawaguchi, M Suzuki… - Disease models & …, 2010 - journals.biologists.com
Ataxia telangiectasia (AT) is a neurodegenerative disease caused by mutations in the large serine-threonine kinase ATM. AT patients suffer from degeneration of the cerebellum and …
Number of citations: 70 journals.biologists.com
MR Javan, A Khosrojerdi, SM Moazzeni - Frontiers in oncology, 2019 - frontiersin.org
Tumor microenvironment interacts with tumor cells, establishing an atmosphere to contribute or suppress the tumor development. Among the cells which play a role in the tumor …
Number of citations: 56 www.frontiersin.org
M Nascimento, N Abourjeily, A Ghosh… - Molecular …, 2003 - Wiley Online Library
Leishmania is a protozoan pathogen which is transmitted to humans through the bite of an infected sandfly. This infection results in a spectrum of diseases throughout the developing …
Number of citations: 27 onlinelibrary.wiley.com
Z Lin, Q Zhang, W Luo - European journal of pharmacology, 2016 - Elsevier
Angiogenesis has become an attractive target for cancer therapy since the US Food and Drug Administration (FDA) approved the first angiogenesis inhibitor (bevacizumab) for the …
Number of citations: 118 www.sciencedirect.com
N Abourjeily - 2001 - escholarship.mcgill.ca
Dimorphic Leishmania donovani parasites· exist as promastigotes in the sandfly vector and differentiate into amastigotes once injected into the skin of human hosts during a blood fueal. …
Number of citations: 4 escholarship.mcgill.ca
GG cGGGGcGGGG GGzzYzzGGS - 2001 - library-archives.canada.ca
Dimorphic'Leishmania donovani'parasites exist as promastigotes in the sandfly vector and differentiate into amastigotes once injected into the skin of human hosts during a blood meal. …
Number of citations: 2 library-archives.canada.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.